molecular formula C15H10ClN5O2 B13358115 3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile

3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile

Cat. No.: B13358115
M. Wt: 327.72 g/mol
InChI Key: NVADNJNHUCJVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrazolo[3,4-b]pyridine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the indole and pyrazolo[3,4-b]pyridine precursors. These precursors are then subjected to a series of reactions, including cyclization and spiro formation, under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-chloroindole: Shares the indole moiety but lacks the spiro linkage.

    Pyrazolo[3,4-b]pyridine: Contains the pyrazolo[3,4-b]pyridine core but without the spiro connection.

Uniqueness

The uniqueness of 3’-Methyl-5-chloro-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H10ClN5O2

Molecular Weight

327.72 g/mol

IUPAC Name

5-chloro-3'-methyl-2,6'-dioxospiro[1H-indole-3,4'-5,7-dihydro-2H-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

InChI

InChI=1S/C15H10ClN5O2/c1-6-11-12(21-20-6)19-13(22)9(5-17)15(11)8-4-7(16)2-3-10(8)18-14(15)23/h2-4,9H,1H3,(H,18,23)(H2,19,20,21,22)

InChI Key

NVADNJNHUCJVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)NC(=O)C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.